ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole core fused with a tetrahydrofuran-like ring system. Key structural elements include:
- Core: A tetrahydro-2H-pyrrolo[3,4-d]isoxazole scaffold with ketone groups at positions 4 and 4.
- Substituents:
- A 4-fluorophenyl group at position 2.
- An o-tolyl (2-methylphenyl) group at position 2.
- An ethyl benzoate moiety at position 3.
This compound shares structural homology with acetylcholinesterase inhibitors, such as derivatives of 4,6-dioxo-pyrrolo[3,4-d]isoxazole benzoic acid . The ethyl ester group may enhance bioavailability compared to carboxylic acid analogs, acting as a prodrug .
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(33)18-10-14-20(15-11-18)29-25(31)22-23(17-8-12-19(28)13-9-17)30(35-24(22)26(29)32)21-7-5-4-6-16(21)2/h4-15,22-24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKAYZLZOWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate (CAS Number: 1005271-50-0) is a complex organic compound that exhibits significant biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 474.5 g/mol. Its structure includes an isoxazole ring, which is known for various biological activities, including anticancer and anti-inflammatory properties. The presence of fluorine and tolyl groups further enhances its potential efficacy and selectivity in biological systems.
Anticancer Activity
Research indicates that derivatives containing isoxazole or isoxazoline structures exhibit notable anticancer properties. For instance, studies have demonstrated that compounds with similar frameworks can induce apoptosis in cancer cell lines such as MCF-7 and HT1080, with IC50 values ranging from 9.02 µM to 16.1 µM for various derivatives . The mechanism often involves cell cycle arrest and activation of apoptotic pathways.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | HT1080 | 16.1 | Apoptosis induction |
| 16b | MCF-7 | 10.72 | Cell cycle arrest |
| 16c | MDA-MB-231 | 9.02 | Caspase activation |
Anti-inflammatory Properties
Compounds with isoxazole moieties are also recognized for their anti-inflammatory effects. For example, certain derivatives have shown selective inhibition of COX-II enzymes, which are implicated in inflammatory processes. In a comparative study, some compounds demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .
Table 2: COX-II Inhibition Potency
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| PYZ3 | 0.011 | Rofecoxib | 0.38 |
| PYZ4 | 1.33 | Celecoxib | 0.4 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by influencing mitochondrial membrane potential and activating caspases.
- Cell Cycle Arrest : Studies have shown that certain derivatives can halt cell cycle progression at the S and G2/M phases, preventing cancer cell proliferation .
- Enzyme Inhibition : Selective inhibition of COX-II suggests potential use as an anti-inflammatory agent.
Case Studies
In a recent study focusing on the synthesis and evaluation of isoxazole derivatives, several compounds were tested against various cancer cell lines. The results indicated that modifications to the aromatic system significantly affected cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules, as summarized below:
Structural Analogs with Pyrrolo-Isoxazole Cores
Key Observations :
- Substituent Effects : The 4-fluorophenyl and o-tolyl groups provide steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : The CF₃ group in increases metabolic stability, whereas the 4-fluoro group in the target compound balances lipophilicity and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
